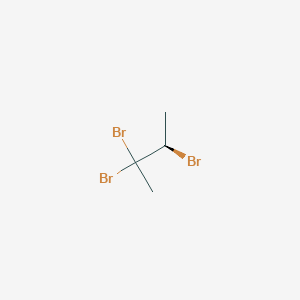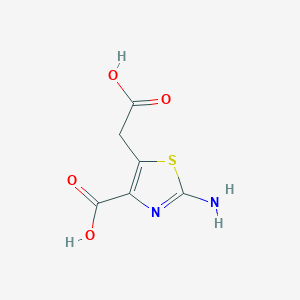
2,2,3-Tribromo-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Tribromo-butane is an organic compound with the molecular formula C₄H₇Br₃ It is a halogenated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon atoms in the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,3-Tribromo-butane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br₂) to butane under controlled conditions. The reaction typically requires a catalyst, such as iron bromide (FeBr₃), to facilitate the bromination process. The reaction is carried out at a temperature range of 50-70°C to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Tribromo-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Reduction: Formation of butane.
Aplicaciones Científicas De Investigación
2,2,3-Tribromo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of 2,2,3-tribromo-butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic addition reactions, making it a useful reagent in organic synthesis. The pathways involved include the formation of carbon-bromine bonds and the subsequent substitution or elimination reactions.
Comparación Con Compuestos Similares
- 1,2,3-Tribromo-butane
- 1,1,2-Tribromo-butane
- 2,2,4-Tribromo-butane
Comparison: 2,2,3-Tribromo-butane is unique due to the specific positioning of the bromine atoms on the butane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other tribromo-butane isomers, this compound may exhibit different physical and chemical properties, such as boiling point, density, and reactivity towards nucleophiles and bases.
Propiedades
Fórmula molecular |
C4H7Br3 |
|---|---|
Peso molecular |
294.81 g/mol |
Nombre IUPAC |
(3R)-2,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |
Clave InChI |
JDWNTZIECWWBAO-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C(C)(Br)Br)Br |
SMILES canónico |
CC(C(C)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)


![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)




![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)


